molecular formula C17H16O3 B8443784 4-Glycidyloxyphenyl benzyl ketone

4-Glycidyloxyphenyl benzyl ketone

Cat. No.: B8443784
M. Wt: 268.31 g/mol
InChI Key: GALMBUZDGDDONY-UHFFFAOYSA-N
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Description

4-Glycidyloxyphenyl benzyl ketone is an epoxy-functionalized aromatic ketone characterized by a benzyl ketone core substituted with a glycidyloxy group at the para position of the phenyl ring. The compound’s ketone moiety may also contribute to solubility in organic solvents or serve as a synthetic intermediate.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

1-[4-(oxiran-2-ylmethoxy)phenyl]-2-phenylethanone

InChI

InChI=1S/C17H16O3/c18-17(10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)19-11-16-12-20-16/h1-9,16H,10-12H2

InChI Key

GALMBUZDGDDONY-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C(=O)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-glycidyloxyphenyl benzyl ketone, such as glycidyloxy phenyl groups or aromatic ketones, enabling comparative analysis of their properties and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name CAS RN Molecular Formula Molecular Weight Primary Application Reference
This compound* N/A C16H14O3 (inferred) ~254.28 Polymer synthesis (inferred) N/A
2,2-Bis-(4-glycidyloxyphenyl)propane 1675-54-3 C21H24O4 340.41 Environmental analysis
Bis(4-glycidyloxyphenyl)methane 2095-03-6 C19H20O4 312.36 Food analysis
4-Acetoxybenzyl 2-thienyl ketone 126496-55-7 C14H12O3S 260.31 Supplier-listed (unspecified)

*Data inferred from structural analogs due to absence in provided evidence.

Structural and Functional Differences

  • Epoxy Group Count :
    • This compound contains a single glycidyloxy group, whereas 2,2-bis-(4-glycidyloxyphenyl)propane and bis(4-glycidyloxyphenyl)methane feature two glycidyl groups. The latter compounds are likely used as cross-linking agents in epoxy resins, whereas the former may exhibit lower thermal stability but enhanced solubility due to reduced steric hindrance .
  • Backbone Variations :
    • Bis-glycidyl compounds (e.g., 2,2-bis-(4-glycidyloxyphenyl)propane) have propane or methane backbones, enabling flexibility in polymer networks. In contrast, this compound’s rigid benzyl ketone backbone may limit chain mobility but improve mechanical strength in cured resins.
  • Substituent Effects: 4-Acetoxybenzyl 2-thienyl ketone replaces the glycidyl group with an acetoxy moiety and substitutes phenyl with thienyl. The acetoxy group is less reactive than epoxide, shifting applications toward pharmaceuticals or dyes.

Application Contrasts

  • Environmental and Food Analysis :
    • Bis-glycidyl compounds are standardized for analytical applications (e.g., quantifying contaminants in environmental or food matrices) due to their stability and well-characterized chromatographic behavior .
  • Material Science: Glycidyloxy-containing compounds are pivotal in epoxy resins. The mono-functional this compound may act as a reactive diluent or modifier, whereas bis-glycidyl analogs serve as primary resin components.
  • Supplier Availability :
    • 4-Acetoxybenzyl 2-thienyl ketone is commercially available but lacks explicit application data, suggesting niche use in specialty organic synthesis .

Research Findings and Methodological Insights

  • Structural Similarity Identification :
    Computational methods (e.g., natural language processing and linked data) group compounds by shared structural motifs, such as the glycidyloxy phenyl group, to predict reactivity and applications . This approach explains the functional parallels between this compound and bis-glycidyl analogs.
  • Theoretical Modeling: Studies on related triazole and thiadiazinone derivatives highlight the role of substituents in modulating electronic properties (e.g., Mulliken charges, HOMO-LUMO gaps), which could guide future investigations into this compound’s reactivity .

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